molecular formula C14H17BrO4 B6160553 2-(4-bromophenoxy)-2-(3-ethoxycyclobutyl)acetic acid CAS No. 2055600-16-1

2-(4-bromophenoxy)-2-(3-ethoxycyclobutyl)acetic acid

Cat. No.: B6160553
CAS No.: 2055600-16-1
M. Wt: 329.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-2-(3-ethoxycyclobutyl)acetic acid, also known as BECA, is a synthetic organic compound commonly used in scientific research applications. BECA is an ester of 4-bromophenoxyacetic acid and 3-ethoxycyclobutanol, and is synthesized in a two-step process. BECA is a useful chemical for researchers because of its unique properties and its ability to interact with biological systems.

Mechanism of Action

2-(4-bromophenoxy)-2-(3-ethoxycyclobutyl)acetic acid’s mechanism of action is not yet fully understood. However, it is known that this compound binds to specific sites on proteins, which can affect the protein’s function. Additionally, it has been suggested that this compound may act as an agonist or antagonist of certain proteins, depending on the concentration of this compound present.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to affect the activity of enzymes and other proteins, as well as to modulate the activity of hormones and other regulatory molecules. This compound has also been found to have an effect on the expression of certain genes, as well as to modulate the activity of certain cell signaling pathways.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-2-(3-ethoxycyclobutyl)acetic acid has several advantages for use in lab experiments. It is easy to synthesize in pure form, and it is relatively nontoxic. Additionally, this compound is stable and can be stored for long periods of time without significant degradation. However, this compound also has some limitations for use in lab experiments. It is not very soluble in water, and it can be difficult to dissolve in organic solvents. Additionally, this compound is relatively expensive, and its effects on biological systems can vary depending on the concentration used.

Future Directions

The potential applications of 2-(4-bromophenoxy)-2-(3-ethoxycyclobutyl)acetic acid are still being explored. Future research may focus on further elucidating its mechanism of action, as well as its effects on different biological systems. Additionally, studies may explore the potential use of this compound as a therapeutic agent, either alone or in combination with other compounds. Finally, further research may be conducted to explore the potential use of this compound in environmental studies, such as the detection and removal of pollutants.

Synthesis Methods

2-(4-bromophenoxy)-2-(3-ethoxycyclobutyl)acetic acid is synthesized using a two-step process. First, 4-bromophenoxyacetic acid is reacted with 3-ethoxycyclobutanol in the presence of anhydrous sodium acetate and acetic anhydride. This reaction produces a mixture of the desired product, this compound, and unreacted starting material. This mixture is then purified by column chromatography to yield this compound in its pure form.

Scientific Research Applications

2-(4-bromophenoxy)-2-(3-ethoxycyclobutyl)acetic acid has a variety of scientific research applications. It has been used in studies to investigate the structure and function of enzymes, as well as to study the mechanisms of drug action. This compound has also been used to study the effects of environmental pollutants on biological systems. Additionally, this compound has been used to study the effects of hormones and other regulatory molecules on cells.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenoxy)-2-(3-ethoxycyclobutyl)acetic acid involves the reaction of 4-bromophenol with 3-ethoxycyclobutanone to form 2-(4-bromophenoxy)-3-ethoxycyclobutanone, which is then hydrolyzed to form the final product.", "Starting Materials": [ "4-bromophenol", "3-ethoxycyclobutanone", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 4-bromophenol (1.0 equivalent) and 3-ethoxycyclobutanone (1.1 equivalents) in diethyl ether and add sodium hydroxide (1.2 equivalents).", "Step 2: Stir the mixture at room temperature for 24 hours.", "Step 3: Add hydrochloric acid to the mixture to adjust the pH to acidic.", "Step 4: Extract the mixture with diethyl ether and wash the organic layer with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-(4-bromophenoxy)-3-ethoxycyclobutanone as a yellow solid.", "Step 6: Dissolve 2-(4-bromophenoxy)-3-ethoxycyclobutanone in a mixture of water and hydrochloric acid and heat the mixture under reflux for 4 hours.", "Step 7: Cool the mixture and extract the product with diethyl ether.", "Step 8: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 9: Evaporate the solvent to obtain 2-(4-bromophenoxy)-2-(3-ethoxycyclobutyl)acetic acid as a white solid." ] }

2055600-16-1

Molecular Formula

C14H17BrO4

Molecular Weight

329.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.